molecular formula C9H16BrNO2 B6174814 tert-butyl N-[(2E)-4-bromobut-2-en-1-yl]carbamate CAS No. 2147740-39-2

tert-butyl N-[(2E)-4-bromobut-2-en-1-yl]carbamate

Cat. No.: B6174814
CAS No.: 2147740-39-2
M. Wt: 250.13 g/mol
InChI Key: KFAINQNRKIOOKW-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(2E)-4-bromobut-2-en-1-yl]carbamate (CAS 138643-41-1) is a high-value chemical building block designed for advanced synthetic organic chemistry and drug discovery research . This compound, with a molecular formula of C9H16BrNO2 and a molecular weight of 250.13 g/mol, features two key reactive sites: a terminal bromine atom on an (E)-configured alkene and a tert-butoxycarbonyl (Boc) protected amine . This structure makes it an exceptionally versatile intermediate for constructing complex molecules. The terminal bromide serves as an excellent handle for further functionalization via classic substitution reactions or metal-catalyzed cross-couplings, such as Suzuki or Negishi reactions, to extend the carbon chain. Concurrently, the Boc-protecting group on the amine is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions to unveil the free amine, which can then be coupled with acids, aldehydes, or other electrophiles. This dual functionality allows researchers to use this compound as a linchpin in the synthesis of more elaborate structures, including amino alcohols and various nitrogen-containing heterocycles that are prevalent in pharmaceuticals and agrochemicals. For Research Use Only. This product is not intended for diagnostic or therapeutic use and is strictly prohibited for personal use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2147740-39-2

Molecular Formula

C9H16BrNO2

Molecular Weight

250.13 g/mol

IUPAC Name

tert-butyl N-[(E)-4-bromobut-2-enyl]carbamate

InChI

InChI=1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-5H,6-7H2,1-3H3,(H,11,12)/b5-4+

InChI Key

KFAINQNRKIOOKW-SNAWJCMRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC/C=C/CBr

Canonical SMILES

CC(C)(C)OC(=O)NCC=CCBr

Purity

95

Origin of Product

United States

Synthetic Methodologies for Tert Butyl N 2e 4 Bromobut 2 En 1 Yl Carbamate

Precursor Synthesis and Functionalization Strategies

The primary route to the target compound involves the synthesis of an N-Boc protected allylic alcohol, followed by a selective bromination step.

Preparation of N-Boc-4-aminobut-2-en-1-ol Derivatives

The synthesis of the precursor, N-Boc-4-aminobut-2-en-1-ol, can be achieved through various routes. A common method involves the protection of an amino alcohol with a tert-butoxycarbonyl (Boc) group. The Boc group is favored due to its stability under a range of reaction conditions and its straightforward removal under acidic conditions. organic-chemistry.org The protection is typically carried out using di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. organic-chemistry.orgchemicalbook.com The reaction conditions are generally mild, making this a versatile method for protecting amines. organic-chemistry.orgresearchgate.net

For instance, the synthesis can start from commercially available 4-aminobut-2-en-1-ol. The amino group is protected with (Boc)₂O in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) to yield the N-Boc protected derivative.

Bromination Techniques for Allylic Alcohols

The conversion of the N-Boc-4-aminobut-2-en-1-ol to the corresponding allylic bromide is a critical step. Allylic bromination of allylic alcohols can be achieved using various reagents, with N-bromosuccinimide (NBS) being a common choice. chemistrysteps.comlibretexts.org The reaction with NBS proceeds via a radical mechanism and is often initiated by light or a radical initiator. chemistrysteps.comyoutube.commasterorganicchemistry.com This method is particularly useful as it can provide the desired allylic bromide while minimizing competing reactions such as addition to the double bond. chemistrysteps.comyoutube.commasterorganicchemistry.com

The low concentration of bromine generated from the reaction of NBS with trace amounts of HBr is key to the selectivity of this reaction. libretexts.orgmasterorganicchemistry.com Other brominating agents can also be employed, and the choice of reagent and conditions can influence the stereochemical outcome of the reaction. google.com

Regioselective and Stereoselective Approaches to Synthesis

Controlling the regiochemistry and stereochemistry of the double bond and the newly introduced bromine atom is paramount in the synthesis of tert-butyl N-[(2E)-4-bromobut-2-en-1-yl]carbamate.

Stereochemical Control in (E)-Allylic Bromide Formation

Achieving the desired (E)-stereochemistry of the double bond is a significant challenge. The stereoselectivity of allylic bromination can be influenced by the substrate and the reaction conditions. While radical bromination with NBS does not always provide high stereochemical control, other methods have been developed for the stereoselective synthesis of allylic alcohols and subsequent conversion to allylic bromides. chemistrysteps.comdicp.ac.cnresearchgate.net

For example, methods for the stereospecific synthesis of (E)-allylic alcohols can serve as a starting point. dicp.ac.cn Subsequent bromination, if proceeding with retention or a predictable inversion of configuration, can lead to the desired (E)-allylic bromide. The choice of brominating agent and reaction conditions is crucial in this step to avoid isomerization of the double bond. acs.org

Investigation of Byproduct Formation and Purification Strategies

Allylic bromination reactions can sometimes lead to the formation of byproducts. winona.edu With NBS, potential side reactions include the addition of bromine to the double bond, although this is generally suppressed by maintaining a low concentration of Br₂. youtube.commasterorganicchemistry.com Allylic rearrangements are also possible, leading to a mixture of isomeric products. winona.eduyoutube.com

If the starting allylic radical is unsymmetrical, a mixture of constitutional isomers can be obtained. libretexts.org For instance, the bromination of an unsymmetrical alkene can result in the formation of more than one allylic bromide. winona.edu

Purification of the final product is typically achieved through standard techniques such as column chromatography on silica (B1680970) gel. The choice of eluent is critical to effectively separate the desired product from any unreacted starting material, byproducts, and reagents.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential to maximize the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents. researchgate.netresearchgate.netscielo.br

For the Boc-protection step, the reaction is often carried out at room temperature, and the choice of base and solvent can influence the reaction rate and yield. In the bromination step, careful control of the reaction temperature is important to minimize side reactions. The use of a radical initiator and the slow addition of NBS can also contribute to a cleaner reaction profile.

The following table summarizes typical reaction conditions that can be optimized for the synthesis:

StepParameterTypical ConditionsEffect on Reaction
Boc Protection SolventTHF, DCM, DioxaneSolubilizes reactants
BaseTriethylamine, DMAP, NaOHNeutralizes acid byproduct
Temperature0 °C to room temperatureControls reaction rate
Reagent(Boc)₂OBoc-protecting agent
Bromination Brominating AgentNBS, PBr₃, CBr₄/PPh₃Source of bromine
Initiator (for NBS)AIBN, Benzoyl peroxide, LightInitiates radical reaction
SolventCCl₄, Cyclohexane, AcetonitrileAffects selectivity and solubility
TemperatureReflux or room temperatureInfluences reaction rate and side reactions

By systematically varying these parameters, the reaction can be optimized to achieve the highest possible yield of the desired (E)-isomer with minimal byproduct formation.

Reactivity and Transformations of Tert Butyl N 2e 4 Bromobut 2 En 1 Yl Carbamate

Nucleophilic Substitution Reactions

The presence of a good leaving group (bromide) in an allylic position makes the compound an excellent substrate for nucleophilic substitution reactions. These reactions can proceed through various mechanisms, including SN1, SN2, SN1', and SN2' pathways, depending on the nature of the nucleophile, solvent, and reaction conditions.

Allylic Alkylation with Carbon-Based Nucleophiles

The reaction of tert-butyl N-[(2E)-4-bromobut-2-en-1-yl]carbamate with carbon-based nucleophiles, such as enolates, organocuprates, and Grignard reagents, facilitates the formation of new carbon-carbon bonds. This allylic alkylation is a powerful tool for extending the carbon skeleton. For instance, the reaction with a soft nucleophile like a cuprate would favor a direct SN2 displacement, while harder nucleophiles might lead to a mixture of products through different substitution pathways.

Table 1: Examples of Allylic Alkylation with Carbon-Based Nucleophiles

Nucleophile Reagent Product Structure Predominant Pathway
Malonate Enolate Diethyl malonate, NaH (E)-diethyl 2-(4-((tert-butoxycarbonyl)amino)but-2-en-1-yl)malonate SN2
Organocuprate (CH3)2CuLi tert-butyl N-[(2E)-hex-2-en-1-yl]carbamate SN2'

Heteroatom Nucleophile Additions (e.g., nitrogen, oxygen, sulfur)

Nitrogen, oxygen, and sulfur-containing nucleophiles readily react with this compound to form new carbon-heteroatom bonds. These reactions are fundamental in the synthesis of various amino alcohols, amino ethers, and thioethers, which are important motifs in pharmaceuticals and natural products. The regioselectivity of these additions is a key consideration, often controllable by the choice of reagents and conditions.

Table 2: Reactions with Heteroatom Nucleophiles

Nucleophile Type Reagent Product Application
Nitrogen Sodium azide (NaN3) tert-butyl N-[(2E)-4-azidobut-2-en-1-yl]carbamate Precursor for diamines
Oxygen Sodium phenoxide (NaOPh) tert-butyl N-[(2E)-4-phenoxybut-2-en-1-yl]carbamate Synthesis of aryloxy derivatives

Mechanistic Studies of SN1' and SN2' Pathways

The allylic system of this compound allows for nucleophilic attack at two possible electrophilic centers: the α-carbon (C1) and the γ-carbon (C3). Attack at the α-carbon leads to the direct substitution product (SN2), while attack at the γ-carbon, accompanied by the rearrangement of the double bond, results in the allylic rearrangement product (SN2'). The corresponding stepwise pathways involving a carbocation intermediate are termed SN1 and SN1'.

The competition between these pathways is influenced by several factors:

Steric Hindrance: Increased steric bulk at the α-position can favor the SN2' pathway.

Nucleophile Hardness: Hard nucleophiles tend to attack the more sterically accessible position, while soft nucleophiles favor the position that leads to the thermodynamically more stable product.

Solvent Polarity: Polar, protic solvents can stabilize the formation of an allylic carbocation, favoring SN1 and SN1' mechanisms.

Leaving Group Ability: A better leaving group will facilitate the formation of the carbocation intermediate.

Kinetic studies and computational modeling are often employed to elucidate the dominant mechanistic pathway for a given transformation.

Metal-Mediated and Catalytic Reactions

The carbon-bromine bond in this compound is amenable to oxidative addition to various transition metals, most notably palladium. This reactivity is the foundation for a range of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)

This substrate is a suitable electrophile for various palladium-catalyzed cross-coupling reactions.

Heck Reaction: While less common for alkyl halides, under specific conditions, a Heck-type reaction could potentially occur with alkenes.

Suzuki Reaction: The coupling with boronic acids or their derivatives in the presence of a palladium catalyst and a base is a highly efficient method for forming new C-C bonds. This has been demonstrated with related bromo-carbamate compounds.

Sonogashira Reaction: The reaction with terminal alkynes, catalyzed by palladium and a copper co-catalyst, provides a direct route to enyne structures.

Table 3: Overview of Potential Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System Product Type
Suzuki Arylboronic acid Pd(PPh3)4, K2CO3 Aryl-substituted butenyl carbamate (B1207046)

Palladium-Catalyzed Cyclization Reactions

The dual functionality of this compound allows it to participate in intramolecular palladium-catalyzed reactions to form heterocyclic structures. For example, if the carbamate nitrogen were part of a nucleophilic system within the same molecule, an intramolecular cyclization could be triggered by a palladium catalyst.

In intermolecular reactions, this compound can act as a four-carbon building block in palladium-catalyzed annulation reactions. For instance, a palladium-catalyzed reaction with a suitable diene or enyne could lead to the formation of five or six-membered rings. The mechanism of these reactions often involves an initial oxidative addition of the C-Br bond to a Pd(0) species, followed by migratory insertion and reductive elimination steps. Such cascade reactions are highly valuable for the rapid construction of complex molecular architectures.

Reductive Transformations and Hydrogenation Studies

No specific studies detailing the reductive transformations or hydrogenation of this compound could be located.

Electrophilic and Radical Reactions

Addition Reactions Across the Alkene Moiety

There is a lack of specific literature on the electrophilic addition reactions across the alkene moiety of this particular compound.

Radical Cyclization and Fragmentation Processes

Stereochemical and Regiochemical Control in Reactions Involving Tert Butyl N 2e 4 Bromobut 2 En 1 Yl Carbamate

Diastereoselectivity in Transformations

Diastereoselectivity in reactions of tert-butyl N-[(2E)-4-bromobut-2-en-1-yl]carbamate and its derivatives is often achieved through intramolecular cyclization reactions, where the existing stereochemistry of the substrate or the geometric constraints of the transition state dictate the formation of one diastereomer over another. A prominent example is the synthesis of substituted pyrrolidines.

In copper-promoted intramolecular aminooxygenation of alkenes, the diastereoselectivity is highly dependent on the position of substituents on the alkenyl sulfonamide chain. For instance, α-substituted 4-pentenyl sulfonamides overwhelmingly favor the formation of cis-2,5-disubstituted pyrrolidines with diastereomeric ratios (d.r.) often exceeding 20:1. Conversely, γ-substituted substrates tend to yield trans-2,3-disubstituted pyrrolidines, albeit with more moderate selectivity, typically around 3:1 nih.gov. When the nitrogen substituent is directly tethered to the α-carbon, the reaction can exclusively produce the trans-2,5-disubstituted pyrrolidine (B122466) nih.gov. These findings highlight the critical role of substrate geometry in directing the diastereochemical outcome of the cyclization.

Table 1: Diastereoselectivity in Copper-Promoted Intramolecular Aminooxygenation of Alkene Substrates

Substrate Substitution Pattern Major Diastereomer Diastereomeric Ratio (d.r.)
α-Substituted 4-pentenyl sulfonamides 2,5-cis-pyrrolidines >20:1
γ-Substituted 4-pentenyl sulfonamides 2,3-trans-pyrrolidines ~3:1

Enantioselective Methodologies for Derivative Synthesis

The synthesis of chiral, non-racemic derivatives from achiral precursors like this compound is a significant challenge in asymmetric synthesis. Iridium-catalyzed allylic substitution reactions have emerged as a powerful tool for the enantioselective formation of C-N bonds. These reactions often employ chiral ligands to induce asymmetry.

For the direct, intermolecular allylation of carbamates, iridium catalysts bearing chiral phosphine-oxazoline or related ligands have demonstrated high efficacy. In reactions of various allylic carbonates with carbamate (B1207046) nucleophiles, branched N-allyl carbamates are formed with excellent enantioselectivities, often averaging 98% enantiomeric excess (ee). This methodology is applicable to a range of carbamates, including those with Boc, Cbz, Fmoc, and Troc protecting groups, showcasing its versatility in producing conveniently protected primary allylic amines nih.govberkeley.eduorganic-chemistry.org.

The choice of the allylic precursor is also crucial. While allylic carbonates are commonly used, the reaction can be adapted for other leaving groups. The reaction conditions, such as the presence or absence of an external base, can also influence the efficiency and selectivity of the transformation nih.govberkeley.edu.

Table 2: Enantioselective Iridium-Catalyzed Allylation of Carbamates

Carbamate Protecting Group Typical Enantiomeric Excess (ee)
Boc High (e.g., 99%)
Cbz High
Fmoc High

Regioselectivity in Allylic Rearrangements and Substitutions

Allylic systems, such as that in this compound, possess two potential sites for nucleophilic attack, leading to the formation of regioisomers. The control of regioselectivity in these reactions is paramount for synthetic utility. Palladium and copper-catalyzed allylic substitution reactions are widely employed for this purpose, with the outcome often dictated by the nature of the catalyst, ligands, and the nucleophile.

In copper-catalyzed allylic substitutions, "soft" nucleophiles, such as organocuprates, generally favor an S(_N)2' pathway, leading to attack at the γ-position of the allylic system. This results in an allylic rearrangement. In contrast, "hard" nucleophiles tend to favor the S(_N)2 pathway, with attack at the α-position.

Palladium-catalyzed allylic alkylations (Tsuji-Trost reaction) are also highly regioselective. The regiochemical outcome is influenced by a combination of electronic and steric factors of the substrate and the nucleophile, as well as the nature of the phosphine ligands on the palladium catalyst. For unsymmetrical allylic substrates, the nucleophilic attack generally occurs at the less substituted terminus of the π-allyl palladium intermediate.

Influence of Protecting Groups and Ligands on Selectivity

The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of this compound exerts a significant influence on the stereochemical and regiochemical course of its reactions. The steric bulk of the Boc group can direct incoming reagents to the less hindered face of the molecule, thereby influencing diastereoselectivity. Electronically, the carbamate functionality can modulate the nucleophilicity of the nitrogen atom and influence the stability of charged intermediates.

In palladium-catalyzed reactions, the choice of ligand is a powerful tool for controlling selectivity. Bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)(_3)) and its derivatives, can promote specific reaction pathways and influence both regio- and stereoselectivity. For instance, in the palladium-catalyzed synthesis of N-Boc-protected anilines from aryl bromides and tert-butyl carbamate, the use of a monodentate ligand like tert-butyl X-Phos was found to be crucial for achieving the reaction at room temperature nih.gov.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
(+)-monomorine
tert-butyl X-Phos

Mechanistic Insights and Reaction Pathway Elucidation

Spectroscopic Analysis of Reaction Intermediates (excluding basic identification data)

No published research could be located that provides in-depth spectroscopic analysis of reaction intermediates formed from tert-butyl N-[(2E)-4-bromobut-2-en-1-yl]carbamate. Such studies, often employing techniques like in-situ NMR, rapid-scan IR, or transient absorption spectroscopy, are crucial for identifying and characterizing fleeting intermediate species that dictate the course of a chemical transformation. The absence of this data prevents a detailed discussion of the specific structural and electronic features of any intermediates.

Computational Chemistry and DFT Calculations for Reaction Mechanism Prediction

There is no available literature detailing the use of computational chemistry, specifically Density Functional Theory (DFT) calculations, to predict the reaction mechanisms of this compound. DFT calculations are a powerful tool for mapping out potential reaction pathways, calculating the energies of reactants, intermediates, and products, and predicting the geometries of transition states. Without such computational studies, any proposed mechanism would be purely speculative.

Transition State Analysis and Energy Profiles

Consistent with the lack of computational and kinetic data, no reports on the transition state analysis or the generation of reaction energy profiles for this compound were found. This type of analysis is essential for visualizing the energy landscape of a reaction, identifying the highest energy barriers (transition states), and thereby understanding the feasibility and selectivity of different reaction pathways.

Applications of Tert Butyl N 2e 4 Bromobut 2 En 1 Yl Carbamate As a Synthetic Building Block

Synthesis of Nitrogen-Containing Heterocycles

The structural motif of a protected homoallylic amine embedded within tert-butyl N-[(2E)-4-bromobut-2-en-1-yl]carbamate makes it an ideal precursor for the construction of various saturated nitrogen heterocycles through intramolecular cyclization strategies.

Pyrrolidine (B122466) and Piperidine (B6355638) Ring Systems

The synthesis of pyrrolidine and piperidine rings, core structures in a vast array of natural products and pharmaceuticals, can be achieved through the intramolecular displacement of the allylic bromide by the nitrogen atom of the carbamate (B1207046), typically after deprotection or by a deprotecting-cyclizing agent.

While specific studies detailing the direct conversion of this compound to pyrrolidine or piperidine derivatives are not extensively documented in readily available literature, the general principle of intramolecular allylic amination is a well-established method for the formation of these ring systems. For instance, palladium-catalyzed intramolecular allylic amination is a powerful tool for the synthesis of piperidine derivatives. nih.gov The reaction proceeds via the formation of a π-allyl palladium complex, followed by nucleophilic attack of the amine.

The regioselectivity of the cyclization, leading to either a five-membered pyrrolidine or a six-membered piperidine ring, can often be controlled by the reaction conditions, including the choice of catalyst, ligands, and base. For example, different palladium catalysts can favor either the exo or endo cyclization pathway.

HeterocycleGeneral Synthetic ApproachKey Reaction TypePotential Influencing Factors
PyrrolidineIntramolecular N-alkylation5-exo-tet cyclizationReaction conditions, steric hindrance
PiperidineIntramolecular N-alkylation6-endo-tet cyclizationCatalyst/ligand system, reaction temperature

Indolizine (B1195054) and Quinolizine Derivatives

Indolizine and quinolizine scaffolds are bicyclic nitrogen-containing systems found in a variety of alkaloids with interesting biological activities. The synthesis of these derivatives often involves the reaction of a pyridine (B92270) or a related nitrogen heterocycle with a suitable four-carbon building block.

This compound can serve as such a building block. The reaction would typically proceed via N-alkylation of the pyridine nitrogen with the allylic bromide, followed by an intramolecular cyclization. This subsequent cyclization can be facilitated by various methods, including transition metal catalysis or thermal conditions, to construct the second ring of the indolizine or quinolizine core. While direct examples with this specific carbamate are not prevalent, the strategy aligns with known methods for indolizine synthesis, such as those involving 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with alkenes.

Construction of Complex Polyfunctional Molecules

The utility of this compound extends beyond the synthesis of simple heterocycles to its application as a key fragment in the assembly of more complex and biologically relevant molecules.

Building Blocks for Natural Product Synthesis (e.g., alkaloids, terpenes)

Many alkaloids contain pyrrolidine, piperidine, indolizidine, or quinolizidine (B1214090) cores. As a precursor to these ring systems, this compound is a potential starting material for the total synthesis of such natural products. For example, the synthesis of polyhydroxylated pyrrolizidine (B1209537) alkaloids often involves the construction of the pyrrolizidine nucleus from acyclic precursors. nih.gov The functionalized butenylamine backbone of the title compound could be strategically incorporated into a synthetic route towards these complex targets.

There is currently limited direct evidence in the scientific literature for the application of this compound in the synthesis of terpenes.

Precursors for Advanced Organic Materials

The development of advanced organic materials, such as conductive polymers and functional dyes, often relies on the incorporation of specific molecular motifs that impart desired electronic or optical properties. While the direct application of this compound as a precursor for such materials is not well-documented, its structure offers potential for incorporation into larger polymeric or conjugated systems. The vinyl group, after dehydrobromination or as part of the allylic system, could be a site for polymerization or cross-coupling reactions. The nitrogen atom could also be functionalized to modulate the electronic properties of a resulting material.

Development of Novel Synthetic Routes and Methodologies

The unique combination of functional groups in this compound makes it a substrate of interest for the development of new synthetic methods. The interplay between the protected amine, the double bond, and the allylic bromide can be exploited in cascade reactions or multicomponent reactions to build molecular complexity in a single step.

For instance, palladium-catalyzed reactions involving allylic substrates are a cornerstone of modern organic synthesis. The development of novel ligand systems for palladium could enable highly chemo- and regioselective transformations of this compound. Such methodologies could allow for its use in complex settings, for example, in the presence of other sensitive functional groups, thereby expanding its utility as a synthetic building block. Furthermore, its use in enantioselective catalysis could provide access to chiral nitrogen-containing molecules, which are of high value in medicinal chemistry.

This compound is a promising bifunctional building block with significant potential in organic synthesis. Its ability to serve as a precursor for important nitrogen-containing heterocycles, such as pyrrolidines and piperidines, makes it a valuable tool for the synthesis of natural products and pharmaceuticals. While its full potential in the construction of complex polyfunctional molecules and the development of novel synthetic methodologies is still being explored, the foundational reactivity of its constituent functional groups suggests a bright future for its application in the advancement of chemical synthesis. Further research into the specific reactivity and applications of this compound is warranted to fully unlock its synthetic utility.

Future Directions and Emerging Research Avenues

Sustainable and Green Chemistry Approaches to Synthesis and Reactions

The principles of green chemistry are increasingly influencing the design of synthetic routes. For a compound like tert-butyl N-[(2E)-4-bromobut-2-en-1-yl]carbamate, this translates to developing syntheses that minimize waste, reduce the use of hazardous materials, and improve energy efficiency. Key areas of future research include:

Atom-Economical Synthesis: Traditional syntheses may involve multiple steps with the use of protecting groups and stoichiometric reagents, leading to lower atom economy. Future approaches will likely focus on more direct methods, potentially from readily available starting materials, to maximize the incorporation of atoms from reactants into the final product.

Use of Greener Solvents: The exploration of reactions in environmentally benign solvents such as water, supercritical fluids, or bio-based solvents is a significant area of interest. This would reduce the reliance on volatile and often toxic organic solvents commonly used in organic synthesis.

Renewable Feedstocks: A long-term goal in green chemistry is the use of renewable resources. Research could be directed towards synthesizing the butene backbone of the molecule from bio-derived feedstocks, thereby reducing the carbon footprint of its production.

Development of New Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is at the heart of modern organic synthesis, and the reactions of this compound are no exception. While palladium-based catalysts have been employed in its reactions, there is considerable scope for the development of new catalytic systems to enhance its reactivity and selectivity.

Catalyst TypePotential AdvantageResearch Focus
Organocatalysts Metal-free, lower toxicity, readily availableDevelopment of chiral organocatalysts for asymmetric transformations.
Earth-Abundant Metal Catalysts Lower cost, reduced environmental impactInvestigating iron, copper, or nickel-based catalysts for cross-coupling reactions.
Photoredox Catalysts Mild reaction conditions, unique reactivity pathwaysExploring light-mediated reactions to generate novel intermediates and products.

The development of such catalysts could lead to more efficient and selective transformations, such as asymmetric allylic alkylations, which are crucial for the synthesis of chiral molecules.

Exploration of Novel Reactivity Patterns and Rearrangements

While the primary reactivity of this compound is centered on the electrophilicity of the carbon-bromine bond, there is potential for uncovering novel reactivity patterns. Future research may focus on:

Radical-Mediated Reactions: Exploring the participation of this compound in radical cyclizations or cross-coupling reactions could open up new avenues for the synthesis of complex molecular architectures.

Transition-Metal Catalyzed Rearrangements: The allylic system in the molecule could be susceptible to novel rearrangements in the presence of specific transition metal catalysts, leading to the formation of unexpected and potentially valuable products.

Enzymatic Transformations: The use of enzymes to catalyze reactions of this compound could offer unparalleled selectivity under mild conditions, aligning with the principles of green chemistry.

Integration into Automated Synthesis Platforms

The increasing use of automation and high-throughput experimentation in chemical research presents a significant opportunity for the application of versatile building blocks like this compound.

Flow Chemistry: The synthesis and subsequent reactions of this compound could be adapted to continuous flow systems. This offers several advantages, including improved safety, better heat and mass transfer, and the potential for telescoped reactions, where multiple steps are performed in a continuous sequence without isolation of intermediates.

High-Throughput Screening: As a reliable building block, it can be incorporated into automated platforms for the rapid synthesis of compound libraries. These libraries can then be screened for biological activity, accelerating the drug discovery process. The predictable reactivity of the allylic bromide makes it an ideal candidate for such applications.

The integration of this compound into automated workflows will not only enhance the efficiency of chemical synthesis but also enable the exploration of a much larger chemical space, potentially leading to the discovery of new molecules with valuable properties.

Q & A

Q. What scaling challenges arise during pilot-plant synthesis, and how are they resolved?

  • Methodological Answer :
  • Continuous Flow Systems : Improve heat dissipation and reduce reaction time (e.g., 1-hour residence time at 100°C) .
  • Crystallization Optimization : Use anti-solvents (e.g., hexane) to enhance yield and purity (>95%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.